molecular formula C23H18O7 B11158931 ethyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate

ethyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate

Cat. No.: B11158931
M. Wt: 406.4 g/mol
InChI Key: SVTMJWKJRNIWCK-UHFFFAOYSA-N
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Description

Ethyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate is a complex organic compound with a molecular formula of C24H20O8

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate typically involves the reaction of 8-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various bichromen derivatives with altered functional groups, which can have different physical and chemical properties .

Scientific Research Applications

Ethyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [(8-ethoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate
  • Ethyl [(8-methoxy-8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate
  • 4-Hydroxy-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides

Uniqueness

Ethyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H18O7

Molecular Weight

406.4 g/mol

IUPAC Name

ethyl 2-[8-methyl-2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate

InChI

InChI=1S/C23H18O7/c1-3-27-21(25)12-28-18-9-8-15-16(11-20(24)30-22(15)13(18)2)17-10-14-6-4-5-7-19(14)29-23(17)26/h4-11H,3,12H2,1-2H3

InChI Key

SVTMJWKJRNIWCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O)C

Origin of Product

United States

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